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2-Bromo-3,5-bis(trifluoromethyl)benzoic acid Documentation Hub

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  • Product: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
  • CAS: 505084-54-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3,5-bis(trifluoromethyl)benzoic Acid

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of complex organic molecules. We will delve into the theoretical underpinnings that dictate the spectrum's appearance, provide a field-tested experimental protocol, and offer expert insights into data interpretation.

Foundational Principles: Predicting the Spectrum

The structure of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is inherently defined by a high degree of electron withdrawal from the aromatic ring. This is a direct consequence of four strongly electronegative substituents: a bromine atom, a carboxylic acid group, and two trifluoromethyl (CF₃) groups. Understanding the interplay of these groups is paramount to interpreting the resulting ¹H NMR spectrum.

Caption: Structure of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid.

Chemical Shift (δ)

The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the applied magnetic field and causing its signal to appear further downfield (at a higher ppm value).

  • Aromatic Protons (H-4, H-6): All four substituents work in concert to pull electron density from the benzene ring. Consequently, the two remaining aromatic protons are significantly deshielded and are expected to resonate in the far downfield region of the aromatic spectrum, likely between 8.0 and 8.5 ppm.

  • Carboxylic Acid Proton (-COOH): The acidic proton of a carboxylic acid is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature.[1][2] It typically appears as a broad singlet in a characteristic downfield region of 10-13 ppm.[3]

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling results in the splitting of a single proton resonance into a multiplet. The pattern and magnitude of this splitting provide crucial information about the connectivity of atoms.

  • ¹H-¹H Coupling: The two aromatic protons, H-4 and H-6, are separated by four bonds. This is known as a meta-coupling (⁴JHH). Meta-coupling in benzene rings is typically small, with a coupling constant (J) in the range of 2-3 Hz.[4][5][6] Therefore, the signal for H-4 is expected to be split into a doublet by H-6, and reciprocally, the signal for H-6 will be split into a doublet by H-4.

  • ¹H-¹⁹F Coupling: Long-range coupling can occur between the aromatic protons and the fluorine atoms of the CF₃ groups (e.g., ⁴JHF and ⁵JHF). These coupling constants are generally small (0.5-3.0 Hz) but can be observable.[7] Often, this interaction does not result in a clearly resolved splitting pattern but rather contributes to the broadening of the proton signals.[8][9]

Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this molecule, the spectrum should show three distinct signals with an integration ratio of 1:1:1, corresponding to H-4, H-6, and the -COOH proton, respectively.

Experimental Protocol: A Self-Validating System

The integrity of NMR data begins with meticulous sample preparation and a logical acquisition workflow. This protocol is designed to ensure high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation / Confirmation A 1. Weigh ~5-10 mg of 2-bromo-3,5-bis(trifluoromethyl) benzoic acid B 2. Select appropriate deuterated solvent (e.g., DMSO-d6) A->B C 3. Dissolve sample in ~0.6 mL of solvent in a clean vial B->C D 4. Transfer solution to a standard 5 mm NMR tube C->D E 5. Insert tube into spectrometer and lock on solvent signal D->E F 6. Optimize magnetic field homogeneity (Shimming) E->F G 7. Acquire ¹H NMR spectrum (e.g., 16 scans, 400 MHz) F->G H 8. Process data (Fourier transform, phase correction, integration) G->H I 9. (Optional) Add 1 drop of D₂O, shake, and re-acquire spectrum H->I J 10. Confirm disappearance of -COOH proton signal I->J

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Methodology
  • Solvent Selection: The choice of a deuterated solvent is critical. 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is reported to be soluble in deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), and chloroform (CDCl₃).[10] DMSO-d₆ is often an excellent choice as it readily dissolves carboxylic acids and shifts the residual water peak away from the regions of interest.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small glass vial. Ensure complete dissolution.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity. The goal is to achieve sharp, symmetrical peaks. A good shim is indicated by a narrow full width at half maximum (FWHM) of the residual solvent peak, ideally less than 1 Hz.[10]

    • Acquire the ¹H spectrum. Typical parameters on a 400 MHz instrument would include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition of 16 or 32 scans to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate the signals to determine the relative proton ratios.

Data Analysis and Interpretation

Based on the foundational principles and comparison with structurally similar compounds, we can predict and assign the signals in the ¹H NMR spectrum. The spectrum of the closely related precursor, 1-bromo-3,5-bis(trifluoromethyl)benzene, shows aromatic signals at 7.96 ppm and 7.83 ppm in CDCl₃.[11] The addition of the carboxylic acid at the C1 position will further influence these shifts.

Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Causality
-COOH10.0 - 13.0Broad Singlet (br s)N/A1HHighly deshielded acidic proton. Broadness due to hydrogen bonding and chemical exchange.[3]
H-48.2 - 8.4Doublet (d)~2-3 Hz (⁴JHH)1HStrongly deshielded by two ortho CF₃ groups and one meta bromine. Split by meta-coupling to H-6.
H-68.0 - 8.2Doublet (d)~2-3 Hz (⁴JHH)1HDeshielded by ortho bromine and meta CF₃ group. Split by meta-coupling to H-4.
Advanced Insight: The D₂O Exchange Experiment

The definitive method for identifying a carboxylic acid proton (or any labile proton like those in alcohols or amines) is the D₂O exchange experiment.[12][13]

  • Protocol: After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer. Add one drop of deuterium oxide (D₂O), cap the tube, and shake gently to mix. Re-insert the sample and acquire a second spectrum using the same parameters.

  • Expected Result: The labile carboxylic acid proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the signal previously seen between 10-13 ppm will disappear or be significantly attenuated.[3][14] This provides incontrovertible proof of its assignment.

Conclusion

The ¹H NMR spectrum of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is a clear illustration of how substituent effects govern spectral appearance. The powerful electron-withdrawing nature of the four substituents results in a spectrum characterized by two downfield aromatic doublets, each with a small meta-coupling constant, and a very downfield, broad singlet for the acidic proton. This distinct spectral signature, validated by integration and a D₂O exchange experiment, allows for unambiguous structural confirmation and is a powerful tool for assessing the purity of this important chemical building block.

References

  • Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. BIPM. [Link]

  • Le-Thanh, H., & Vocelle, D. (1990). ¹H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. [Link]

  • Thomas, W. A., & Williams, G. (1991). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Magnetic Resonance in Chemistry. [Link]

  • Supporting Information for a relevant chemical synthesis. (n.d.). Source not specified. [Link]

  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid C₇H₆O₂ C₆H₅COOH. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • ACD/Labs. (2021). ¹H–¹H Coupling in Proton NMR. [Link]

  • Weinstock-Guttman, B., et al. (2019). Guidelines for the Use of Deuterium Oxide (D₂O) in ¹H NMR Metabolomics. Analytical Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acids. [Link]

  • ResearchGate. (2015). ¹⁹F NMR Studies on Positional Variations of Trifluoromethyl Groups. [Link]

  • University of Wisconsin-Madison. (n.d.). Spin-Spin Splitting: J-Coupling. [Link]

  • Paterson, Y., et al. (2009). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PubMed Central. [Link]

  • Myneni, S. C. B. (2002). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Fares, C., et al. (2008). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants. NIH Public Access. [Link]

  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. [Link]

  • Weigert, F. J., & Roberts, J. D. (1971). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reddit. (2022). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. [Link]

  • Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]

  • ResearchGate. (2019). Guidelines for the Use of Deuterium Oxide (D₂O) in ¹H NMR Metabolomics. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

  • Study Mind. (n.d.). Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

Sources

Exploratory

13C NMR of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

Topic: C NMR of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists Technical Guide: Structural...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
Content Type:  Technical Whitepaper / Application Guide
Audience:  Senior Researchers, Medicinal Chemists, and Analytical Scientists

Technical Guide: Structural Elucidation of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid via C NMR

Executive Summary

In the high-stakes arena of pharmaceutical intermediate synthesis, 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid serves as a critical scaffold, particularly in the development of neurokinin-1 (NK-1) receptor antagonists.[1][2] However, its structural characterization presents a unique analytical challenge. The presence of two electron-withdrawing trifluoromethyl (–CF


) groups, a bulky bromine atom, and a carboxylic acid moiety creates a crowded, electron-deficient aromatic system.

This guide moves beyond basic spectral listing. It provides a mechanistic breakdown of the


C-

F spin-spin coupling
patterns that dominate the spectrum, offering a self-validating protocol for distinguishing this molecule from its regioisomers and starting materials.

Structural Analysis & Theoretical Grounding

The Molecular Core

To interpret the NMR data accurately, we must first map the electronic environment of the six aromatic carbons.

  • Steric Crowding (C2 Position): The bromine atom at C2 is "locked" between the carboxylic acid (C1) and a trifluoromethyl group (C3). This steric compression often leads to line broadening or unexpected chemical shift deviations due to the "ortho-effect."

  • The Fluorine Multiplet Effect: The two –CF

    
     groups act as spin-active perturbations. Unlike standard proton-decoupled 
    
    
    
    C spectra which appear as singlets, this molecule’s spectrum is dominated by quartets due to
    
    
    F (
    
    
    , 100% abundance) coupling.
The Physics of C-F Coupling

You will not see simple singlets for the aromatic ring. The coupling constants (


) are diagnostic and follow a distance-dependent decay:
  • 
     (Ipso):  The carbon of the –CF
    
    
    
    group itself. Magnitude: ~270–275 Hz.[3]
  • 
     (Ortho):  The aromatic carbon directly attached to the –CF
    
    
    
    group. Magnitude: ~30–35 Hz.
  • 
     (Meta):  The aromatic carbon adjacent to the C-CF
    
    
    
    attachment. Magnitude: ~3–5 Hz.
  • 
     (Para):  Usually unresolved broadening or < 2 Hz.
    

Experimental Protocol: Acquisition & Processing

To ensure data integrity, the following protocol minimizes artifacts such as dimerization or relaxation truncation.

Sample Preparation
  • Solvent Selection: DMSO-d

    
      is strictly preferred over CDCl
    
    
    
    .
    • Reasoning: Benzoic acid derivatives form dimers in non-polar solvents (CDCl

      
      ), causing the Carbonyl (C=O) shift to drift. DMSO-d
      
      
      
      disrupts these hydrogen bonds, yielding a sharp, reproducible monomeric signal.
  • Concentration: Prepare a solution of 30–50 mg in 0.6 mL solvent. High concentration is required to resolve the low-intensity outer wings of the fluorine-split quartets.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 3–5 seconds .

    • Criticality: The quaternary carbons (C-Br, C-COOH, C-CF

      
      ) have very long 
      
      
      
      relaxation times. Short D1 values will suppress these signals, making the quartets disappear into the noise.
  • Scans (NS): Minimum 1024 scans (due to splitting reducing signal-to-noise ratio).

Data Interpretation: The Spectral Fingerprint

The following table synthesizes predicted chemometric data with standard experimental values for fluorinated benzoates. Note that exact shifts may vary by


1 ppm depending on concentration/temperature, but the coupling patterns (multiplicities)  are invariant and confirmatory.
Table 1: C NMR Assignment Table (DMSO-d )
Carbon PositionAssignmentApprox. Shift (

ppm)
MultiplicityCoupling Constant (

)
Notes
C7 C=O (Acid)165.0 – 167.0Singlet (Broad)-Broadened by H-bonding exchange.
C3, C5 C–CF

(Aromatic)
131.0 – 133.0Quartet

Hz
Diagnostic "Ortho" coupling to F.
C4 C–H (Aromatic)128.0 – 129.5Septet (or m)

Hz
"Seen" by two CF

groups equally.
C6 C–H (Aromatic)129.0 – 131.0Quartet

Hz
Coupled to C5-CF

.
C1 C–COOH (Ipso)138.0 – 140.0Singlet/Broad-Deshielded by COOH.
C8, C9 C F

(Trifluoromethyl)
121.0 – 124.0Quartet

Hz
The giant coupling dominates this region.
C2 C–Br (Ipso)118.0 – 122.0Quartet

Hz
Upfield due to heavy atom effect (Br).

Analyst Note: The most common error is misidentifying the C3/C5 aromatic carbons. They appear as quartets inside the aromatic region (130 ppm), often mistaken for impurities. The C-CF


 carbons (123 ppm) appear as massive quartets often overlapping with the C-Br region.

Logic Pathway & Visualization

The structural elucidation of this molecule requires a specific logic flow to avoid misassignment.

Diagram 1: Structural Verification Workflow

NMR_Workflow Start Unknown Sample (White Solid) Solvent Dissolve in DMSO-d6 (Prevent Dimerization) Start->Solvent H1_NMR 1H NMR Acquisition (Check Aromatic Region) Solvent->H1_NMR Decision_H Two Singlets? (Ratio 1:1) H1_NMR->Decision_H C13_Acq 13C NMR Acquisition (D1 > 3s, NS > 1024) Decision_H->C13_Acq Yes Reject Reject: Regioisomer or Impurity Decision_H->Reject No (Multiplets/Wrong Integration) Analyze_CF3 Identify CF3 Region (~123 ppm, q, J=272Hz) C13_Acq->Analyze_CF3 Analyze_Aro Analyze Aromatic Splitting (Look for 2J ~32Hz) Analyze_CF3->Analyze_Aro Confirm Confirm Structure: 2-Bromo-3,5-bis(CF3)benzoic acid Analyze_Aro->Confirm Pattern Matches

Caption: Logical workflow for validating the identity of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid using NMR.

Troubleshooting & Artifacts

The "Missing" Carbons

If you cannot see the quaternary carbons (C1, C2, C3, C5), it is likely due to saturation transfer or insufficient relaxation delay .

  • Diagnosis: The protonated carbons (C4, C6) are visible, but the substituted carbons are absent.

  • Fix: Increase D1 to 5-10 seconds. Alternatively, use a Chromium(III) acetylacetonate [Cr(acac)

    
    ] relaxation agent (0.02 M) to shorten 
    
    
    
    .
Rotational Sidebands

The massive chemical shift anisotropy (CSA) of the –CF


 groups can generate rotational sidebands in lower-field instruments (<300 MHz).
  • Fix: Spin the sample at the maximum safe rate (20 Hz) or acquire the spectrum non-spinning.

19F Decoupling (Advanced)

If the multiplets are too complex to resolve, acquire a


C{

F,

H}
triple-resonance spectrum. This decouples both Fluorine and Proton, collapsing the quartets into singlets for easy integration. Note: Requires a specialized probe (H/F/C).

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid.

  • ChemicalBook. (n.d.). 13C NMR Spectrum of 1-bromo-3,5-bis(trifluoromethyl)benzene (Core Fragment Data).

  • Doddrell, D., et al. (1976).[4] Carbon-13 nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[3][5][6][7] Journal of the Chemical Society, Perkin Transactions 2.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.[8] Organic Process Research & Development.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities (Solvent Reference Table).

Sources

Exploratory

Commercial Sourcing &amp; Technical Profile: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

The following technical guide is structured to serve researchers and procurement professionals in the pharmaceutical and agrochemical sectors. It prioritizes actionable sourcing intelligence, quality attribute analysis,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve researchers and procurement professionals in the pharmaceutical and agrochemical sectors. It prioritizes actionable sourcing intelligence, quality attribute analysis, and synthetic logic.[1]

CAS Number: 505084-54-8 Formula: C₉H₃BrF₆O₂ Molecular Weight: 337.01 g/mol Primary Application: Fluorinated scaffold installation via cross-coupling (Suzuki-Miyaura) and amide coupling.[1][2][3]

Executive Summary

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is a specialized fluorinated building block used primarily in the optimization of lead compounds where lipophilicity and metabolic stability are critical.[1][2][3] Unlike its parent compound, 3,5-bis(trifluoromethyl)benzoic acid, this 2-bromo derivative offers an orthogonal "handle" (the bromine atom) for transition-metal catalyzed cross-coupling reactions, allowing the benzoic acid moiety to be retained as a directing group or further derivatized.[1][2][3]

Sourcing Status:

  • Availability: Tier 1 (Catalog Stock) for gram-scale; Custom Synthesis for kilogram-scale.[1][2][3]

  • Critical Quality Attribute (CQA): Regioisomeric purity (specifically the absence of the 4-bromo isomer) and residual starting material.

Chemical Identity & Structural Significance[1]

This compound is defined by the steric crowding of the bromine atom between the carboxylic acid and the trifluoromethyl group.[1] This unique geometry influences both its reactivity (steric hindrance in coupling reactions) and its synthesis (directed metallation).

AttributeSpecification
Systematic Name 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
CAS Number 505084-54-8 (Note: Do not confuse with CAS 725-89-3, the non-brominated parent)
Appearance White to off-white crystalline powder
Melting Point 116–118 °C (Typical)
Solubility Soluble in MeOH, DMSO, THF; limited solubility in water (unless basic)
pKa ~2.0–2.5 (Estimated; acidified by electron-withdrawing CF₃/Br groups)

Synthesis & Impurity Profiling

Understanding the synthesis is the only way to effectively evaluate supplier quality. The commercial route typically relies on Directed Ortho-Metalation (DoM) .[1][2][3]

The Commercial Route: Ortho-Lithiation

The most scalable route involves the lithiation of the parent acid (3,5-bis(trifluoromethyl)benzoic acid), utilizing the carboxylate as a Directing Metalation Group (DMG).[1]

  • Deprotonation: Treatment of 3,5-bis(trifluoromethyl)benzoic acid with 2 equivalents of n-butyllithium (or LDA) at -78°C. The first equivalent removes the acidic proton; the second directs lithium to the ortho position (C2).[1][2]

  • Bromination: Quenching the lithiated intermediate with an electrophilic bromine source (e.g., Br₂, NBS, or CBr₄).[1]

  • Acidification: Workup to recover the free acid.

Impurity Logic (CQA)
  • Impurity A (Starting Material): 3,5-Bis(trifluoromethyl)benzoic acid (CAS 725-89-3).[1][2][3][4] Occurs due to incomplete lithiation or moisture quenching before bromination.[1] Detection: LC-MS and 1H NMR (proton signals at different shifts).

  • Impurity B (Regioisomer): 4-Bromo-3,5-bis(trifluoromethyl)benzoic acid.[1][2][3] While the Carboxylate is a strong ortho-director, the position between the two CF₃ groups (C4) is thermodynamically acidic.[1] If temperature control fails during lithiation, the lithium may migrate to C4.[1] Detection: 19F NMR (symmetry of the CF3 signals).

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthetic logic and potential failure points.

SynthesisPath SM Starting Material 3,5-Bis(CF3)benzoic acid (CAS 725-89-3) Li_Int Lithiated Intermediate (Directed to C2) SM->Li_Int 1. n-BuLi (2.2 eq) -78°C, THF (DMG Effect) Target TARGET PRODUCT 2-Bromo-3,5-bis(CF3)benzoic acid (CAS 505084-54-8) Li_Int->Target 2. Br2 or NBS 3. H3O+ Impurity_SM Impurity A Unreacted SM (Moisture Quench) Li_Int->Impurity_SM Moisture/Low Conversion Impurity_Regio Impurity B 4-Bromo Isomer (Lithium Migration) Li_Int->Impurity_Regio Temp > -50°C (Thermodynamic Control)

Caption: Synthetic pathway via Directed Ortho-Metalation (DoM). Control of temperature is critical to prevent lithium migration and formation of the 4-bromo regioisomer.[1][2][3]

Strategic Sourcing Landscape

The supply chain for CAS 505084-54-8 is bifurcated between catalog suppliers (for R&D) and CROs (for scale-up).[1][2][3]

Tier 1: Verified Catalog Suppliers (R&D Scale)

These suppliers typically hold stock (1g – 100g) and have verified internal QC data.

  • BLDpharm: Strong inventory of fluorinated building blocks. Often the primary source for this specific CAS.

  • Combi-Blocks: Reliable US-based supplier with transparent pricing and stock levels.[1][2][3] Excellent for rapid delivery.

  • Enamine: Key source for building blocks; likely synthesizes this in-house in Ukraine/Latvia.[1][2][3]

  • Fluorochem: UK-based, excellent for European logistics.[1][2][3]

Tier 2: Aggregators & Bulk (Scale-Up)[1][2][3]
  • eMolecules / MolPort: Useful for comparing prices but do not hold stock.

  • Custom Synthesis (China/India): For quantities >1kg, catalog prices are prohibitive.[1] You must engage a CRO. The synthesis (DoM) is scalable but requires cryogenic reactors (-78°C capability).[2][3]

Sourcing Decision Matrix

SourcingDecision Start Quantity Required? Small < 100 grams (Discovery/Hit-to-Lead) Start->Small Large > 100 grams (Process Dev/Pilot) Start->Large Catalog Tier 1 Catalog Suppliers (BLDpharm, Combi-Blocks, Fluorochem) Small->Catalog Custom Custom Synthesis / Bulk Quote (Req: Cryogenic Capability) Large->Custom Eval Evaluate COA for: 1. 19F NMR (Regio-purity) 2. Residual Solvent (THF) Catalog->Eval Custom->Eval

Caption: Sourcing strategy based on required quantity. Cryogenic manufacturing capability is the key qualifier for bulk suppliers.[1][2]

Technical Specifications & Quality Control

When reviewing a Certificate of Analysis (CoA), prioritize the following parameters:

ParameterAcceptance CriteriaRationale
Purity (HPLC) ≥ 97.0% (Area %)Standard for intermediates.
1H NMR Conforms to structureVerify absence of SM (proton signals at 8.0–8.5 ppm region differ between SM and Product).
19F NMR Critical: Single peak setThe most sensitive tool for detecting the 4-bromo regioisomer.[3] The 3,5-CF3 groups in the product are chemically equivalent but distinct from the 4-bromo isomer's environment.[1][2][3]
Appearance White to off-white solidDark color indicates oxidation or iodine contamination (if iodine was used in initiation steps of precursors).[3]
Water Content ≤ 0.5%Important if used in moisture-sensitive couplings (e.g., using acid chlorides).[3]

Handling & Safety

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5][6]

  • Storage: Store in a cool, dry place. Keep container tightly closed. The compound is generally stable but should be protected from moisture to prevent caking.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1] Use in a fume hood to avoid inhalation of dust.

References

  • BLDpharm. Product Analysis: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (CAS 505084-54-8).[1][2][3] Retrieved from .

  • Combi-Blocks. Catalog Entry: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid.[1][2][3] Retrieved from .[3]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • PubChem. Compound Summary: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid.[1][2][3] Retrieved from .

  • BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. (Reference for the parent compound properties). Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-3,5-bis(trifluoromethyl)benzoic Acid

Executive Summary This application note details validated protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid . This substrate presents a "perfect storm" of synthetic challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details validated protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid . This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance (ortho-substituted), extreme electron deficiency (bis-CF3), and a free carboxylic acid moiety that can poison active catalytic species.

Conventional ligand-less palladium protocols often fail with this substrate, resulting in hydrodehalogenation (reduction) or protodeboronation of the coupling partner. The protocols defined here utilize Dialkylbiaryl phosphine ligands (Buchwald ligands) and specific biphasic solvent systems to ensure high turnover frequencies (TOF) and yields >85%.

Scientific Rationale & Mechanistic Insight

Substrate Analysis: The "Ortho-Effect" and Electronic Push-Pull

Success with this molecule requires understanding three competing forces:

  • Electronic Activation (Pro-Oxidative Addition): The two

    
     groups at positions 3 and 5 are strongly electron-withdrawing (
    
    
    
    effect). This reduces electron density at the C-Br bond, significantly accelerating the rate of Oxidative Addition to Pd(0).
  • Steric Inhibition (Anti-Transmetallation): The bulky Bromine atom is "sandwiched" between the carboxylic acid (position 1) and the trifluoromethyl group (position 3). This creates a "steric gate" that makes the Transmetallation step—the approach of the boronate species—the rate-determining step (RDS).

  • Acidic Interference: The free carboxylic acid (

    
     due to ortho-effect and electron-withdrawing groups) will immediately protonate basic species. If the reaction media is not sufficiently buffered, this consumes the base required to activate the boronic acid (forming the boronate 
    
    
    
    ), shutting down the cycle.
The Solution: Ligand & Base Selection
  • Ligand: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos . These ligands are electron-rich (facilitating oxidative addition) but, critically, they are bulky. The bulk promotes the formation of monolithic Pd(0) species (preventing aggregation) and accelerates Reductive Elimination, which can otherwise be sluggish in hindered systems.

  • Base: A mild base like

    
     is often insufficient. We employ 
    
    
    
    in excess (3.0–4.0 equiv). The first equivalent converts the benzoic acid to its potassium benzoate salt (increasing solubility in water), while the remaining equivalents activate the boronic acid.

Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/Pd(OAc)₂)

Recommended for initial screening and scale-up up to 50g.

Reagents:

  • Substrate: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (1.0 equiv)

  • Coupling Partner: Arylboronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: SPhos (4-10 mol%, maintain 2:1 Ligand:Pd ratio)

  • Base:

    
     (3.5 equiv)
    
  • Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Methodology:

  • Pre-complexation (Optional but Recommended): In a separate small vial, dissolve

    
     and SPhos in dry Toluene. Stir at room temperature for 15 minutes to generate the active catalytic species (color change from orange to pale yellow/white often observed).
    
  • Main Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the Substrate , Arylboronic Acid , and finely ground

    
     .
    
  • Degassing: Seal the vessel and purge with Nitrogen or Argon for 10 minutes. (Oxygen is the enemy of the electron-rich phosphine ligand).

  • Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

  • Catalyst Injection: Add the pre-formed catalyst solution via syringe.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. The biphasic system requires high shear mixing to ensure phase transfer.

  • Monitoring: Monitor by HPLC or TLC. Reaction is typically complete in 2–6 hours.

    • Note on TLC: The starting material is an acid; use a mobile phase containing 1% Acetic Acid or Formic Acid to prevent streaking.

  • Workup (Critical for Acid Recovery):

    • Cool to room temperature.[2]

    • Add water and separate phases. The product is in the Aqueous Phase as the carboxylate salt. Discard the organic layer (removes non-polar impurities and homocoupled byproducts).

    • Acidify the aqueous phase carefully with 1M HCl to pH 2–3. The product will precipitate.

    • Extract the precipitate with Ethyl Acetate (x3).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: High-Throughput (XPhos Pd G2)

Recommended for library synthesis or difficult boronic acids.

Reagents:

  • Catalyst: XPhos Pd G2 (Pre-catalyst) (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF / Water (4:1)

Methodology:

  • Load solid reagents (Substrate, Boronic Acid, Base, XPhos Pd G2) into a microwave vial or pressure tube.

  • Cap and purge with Argon.

  • Add degassed THF/Water.

  • Heat to 60°C (lower temperature is often sufficient with G2 catalysts).

  • Workup as described in Protocol A.

Data Presentation & Troubleshooting

Expected Performance Metrics
ParameterProtocol A (SPhos)Protocol B (XPhos G2)
Typical Yield 85 - 95%90 - 98%
Reaction Time 4 - 6 Hours1 - 2 Hours
Steric Tolerance HighVery High
Cost Efficiency High (Generic Pd source)Moderate (Proprietary catalyst)
Troubleshooting Guide (Self-Validating System)
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by AcidIncrease Base to 4.0 equiv. Ensure efficient biphasic mixing.
Protodeboronation (Arene-H formed) Unstable Boronic AcidSwitch to Boronic Ester (Pinacol ester) or add water to solvent system (stabilizes boronate). Lower Temp to 70°C.
Homocoupling of Boronic Acid Oxygen Leak / Slow Oxidative AdditionDegas solvents more thoroughly. Increase catalyst loading.
Product in Organic Layer during Workup pH too low during separationThe product is an acid. Ensure pH > 10 during the first separation to keep it in the aqueous phase.

Visualizations

Mechanistic Pathway & Steric Gating

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid structure.

SuzukiMechanism cluster_sterics Critical Challenge: Steric Shielding Start Substrate: 2-Bromo-3,5-bis(CF3)benzoic acid BaseStep Base Interaction (K3PO4 neutralizes COOH -> COO-) Start->BaseStep 1. Deprotonation Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast due to CF3 e- withdrawal) Pd0->OxAdd TransMet Transmetallation (Rate Limiting Step due to Sterics) OxAdd->TransMet Pd(II) Species BaseStep->OxAdd 2. Substrate Entry RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd(II) RedElim->Pd0 Regeneration Product Biaryl Product (Recovered via Acidification) RedElim->Product

Caption: Catalytic cycle highlighting the electronic acceleration of oxidative addition vs. the steric hindrance at transmetallation.

Optimization Decision Matrix

Use this flow to select the correct protocol for your specific coupling partner.

DecisionMatrix Start Start: Coupling Partner? Simple Simple Aryl Boronic Acid Start->Simple Hindered Sterically Hindered / Unstable Start->Hindered ProtoA PROTOCOL A SPhos + Pd(OAc)2 Toluene/Water 90°C Simple->ProtoA Cost Effective ProtoB PROTOCOL B XPhos Pd G2 THF/Water 60°C Hindered->ProtoB Higher Activity Check Check Yield via HPLC ProtoA->Check ProtoB->Check Success Yield > 85% Scale Up Check->Success Yes Fail Yield < 50% Check->Fail No Fix Switch to Pinacol Ester Increase Base to 4.0eq Fail->Fix Fix->ProtoB

Caption: Workflow for selecting between Standard (SPhos) and High-Activity (XPhos) protocols based on substrate complexity.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Goossen, L. J., & Rodríguez, N. (2004). Palladium-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides. Chemical Communications, (6), 724-725. [Link]

Sources

Application

Technical Application Note: Pd-Catalyzed Cross-Coupling of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

Executive Summary & Structural Analysis This guide details the protocols for palladium-catalyzed cross-coupling reactions of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid . This substrate presents a unique dichotomy in re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

This guide details the protocols for palladium-catalyzed cross-coupling reactions of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid . This substrate presents a unique dichotomy in reactivity:

  • Electronic Activation: The two trifluoromethyl (-CF3) groups at positions 3 and 5 are strong electron-withdrawing groups (EWGs), making the C-Br bond electron-deficient and theoretically highly reactive toward oxidative addition by Pd(0).

  • Steric Deactivation (The "Ortho-Effect"): The bromine atom at position 2 is "sandwiched" between the carboxylic acid at C1 and the bulky -CF3 group at C3. This 1,2,3-trisubstitution pattern creates a severe steric blockade, inhibiting the approach of the palladium catalyst.

Strategic Recommendation: Standard catalytic systems (e.g., Pd(PPh3)4) will fail due to steric bulk. Successful coupling requires high-energy precatalysts containing bulky, electron-rich ligands (e.g., Buchwald Dialkylbiaryl phosphines or NHCs) that can force oxidative addition.

Visualizing the Steric Challenge

The following diagram illustrates the steric environment and the decision logic for protocol selection.

StericMap Substrate 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid Challenge Challenge: 1,2,3-Trisubstituted Steric Cleft (Bromine blocked by COOH and 3-CF3) Substrate->Challenge RouteA Route A: Protection Strategy (Recommended) Convert to Methyl Ester Challenge->RouteA Reliable Path RouteB Route B: Direct Coupling (High Risk) Requires Pd-PEPPSI / High Temp Challenge->RouteB Expedited Path OutcomeA High Yields Standard Purification RouteA->OutcomeA OutcomeB Variable Yields Potential Decarboxylation RouteB->OutcomeB

Caption: Decision matrix for substrate processing. Route A (Esterification) is preferred to eliminate catalyst poisoning by the free acid and reduce steric clash.

Strategic Considerations

Ligand Selection

For this specific substrate, the ligand must be electron-rich (to facilitate oxidative addition into the electron-poor Ar-Br bond) and bulky (to promote reductive elimination and stabilize the monoligated Pd(0) species).

  • XPhos / SPhos: Excellent for sterically hindered aryl chlorides/bromides.

  • BrettPhos: Essential if attempting C-N coupling (Buchwald-Hartwig).

  • IPr (NHC): Used in Pd-PEPPSI complexes for extremely difficult substrates.

The "Protection First" Principle

While direct coupling of benzoic acids is possible, the free carboxylic acid at C1 can:

  • Bind to Palladium, forming unreactive carboxylate complexes.

  • Undergo protodecarboxylation at high temperatures (facilitated by the electron-withdrawing CF3 groups). Recommendation: Convert the acid to a Methyl Ester prior to coupling.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Via Methyl Ester)

Objective: Synthesis of 3,5-bis(trifluoromethyl)-2-arylbenzoates. Scope: Robust method for biaryl synthesis suitable for drug discovery intermediates (e.g., NK1 antagonist analogs).

Step 1: Esterification (Pre-requisite)
  • Reagents: Substrate (1.0 equiv), SOCl2 (2.0 equiv), MeOH (Solvent).

  • Procedure: Reflux substrate in MeOH with SOCl2 for 2 hours. Concentrate to dryness. Yield is typically quantitative.

Step 2: Cross-Coupling

Reagents:

  • Substrate: Methyl 2-bromo-3,5-bis(trifluoromethyl)benzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

    • Note: If G2 precatalyst is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (4:1 ratio)

  • Temperature: 100 °C

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a stir bar, add the Methyl Ester (1.0 equiv), Arylboronic acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]

  • Solvate: Inject degassed Toluene and Water (4:1 v/v) via syringe. The concentration should be 0.1 M with respect to the bromide.

  • React: Place in a pre-heated block at 100 °C. Stir vigorously (1000 rpm) for 4–16 hours.

    • Self-Validation: The reaction mixture should turn from dark red/brown to black. If palladium black precipitates immediately (within 5 mins), the ligand concentration is too low.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Summary Table: Expected Reactivity

Coupling Partner Catalyst System Base/Solvent Expected Yield Notes
Phenylboronic Acid XPhos Pd G2 K3PO4 / Tol:H2O >90% Standard conditions.
2-Tolylboronic Acid XPhos Pd G2 K3PO4 / Tol:H2O 70-80% Double ortho-substitution requires longer time.

| 4-Pyridylboronic Acid | SPhos Pd G2 | K2CO3 / Dioxane:H2O | 60-75% | SPhos is preferred for heteroaryls. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality at the 2-position. Challenge: Extremely difficult due to steric clash between the amine and the 3-CF3 group.

Reagents:

  • Catalyst: BrettPhos Pd G3 (5 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 100–110 °C

Procedure:

  • Combine Methyl Ester substrate, Amine (1.2 equiv), Base, and Catalyst in a vial.

  • Purge with Argon. Add Dioxane (0.2 M).

  • Heat to 100 °C overnight.

  • Critical Check: If conversion is low (<20%), switch to RuPhos Pd G3 which is smaller but less electron-rich, sometimes fitting better into the 2,3-substituted cleft.

Troubleshooting & Self-Validating Systems

Dehalogenation (Hydrodehalogenation)

Symptom: You isolate the starting material with the Bromine replaced by Hydrogen (3,5-bis(trifluoromethyl)benzoate). Cause: The oxidative addition occurred, but transmetallation failed due to sterics. The Pd(II) intermediate reacted with the solvent (beta-hydride elimination from alcohol) or trace water. Solution:

  • Switch solvent to Toluene (non-protic).

  • Increase the concentration of the Boronic Acid.

  • Use a strictly anhydrous base (K3PO4 anhydrous) instead of aqueous conditions.

Homocoupling of Boronic Acid

Symptom: Formation of Biaryl (Ar-Ar) from the boronic acid, with unreacted Bromide. Cause: Oxygen in the system facilitates homocoupling. Solution:

  • Degas solvents more rigorously (sparge with Argon for 20 mins).

  • Add the catalyst last under a positive pressure of Argon.

Reaction Workflow Diagram

Workflow Setup Setup: Weigh Solids (Substrate, Base, Cat) Inert Inert Atmosphere: Evacuate/Backfill Ar (x3) Setup->Inert Solvent Solvent Addition: Degassed Toluene/H2O Inert->Solvent Heat Reaction: 100°C, 12h (Vigorous Stirring) Solvent->Heat Check Checkpoint (LCMS): Is SM consumed? Is Ar-H formed? Heat->Check Check->Heat No (Continue) Workup Workup: EtOAc Ext / Silica Plug Check->Workup Yes

Caption: Standardized workflow for Pd-catalyzed coupling of sensitive substrates.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Tamao-Corriu Cross-Coupling Reaction." Chemistry - A European Journal, 2006.

  • Sigma-Aldrich. "Product Specification: 3,5-Bis(trifluoromethyl)benzoic acid derivatives." Sigma-Aldrich Catalog.

  • ChemicalBook. "Synthesis of 3,5-bis(trifluoromethyl)benzoic acid intermediates." ChemicalBook Data.

Disclaimer: The protocols above involve the use of hazardous chemicals. All reactions should be performed in a fume hood with appropriate PPE.

Sources

Method

The Untapped Potential of 2-Bromo-3,5-bis(trifluoromethyl)benzoic Acid in Advanced Materials: A Guide for Innovators

Introduction: A Molecule of Strategic Importance In the landscape of materials science, precision at the molecular level dictates macroscopic function. 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid stands as a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Strategic Importance

In the landscape of materials science, precision at the molecular level dictates macroscopic function. 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid stands as a molecule of significant strategic interest, poised at the intersection of robust chemical functionality and unique electronic properties. Its trifluoromethyl groups (-CF3) are not mere decorations; they are powerful electron-withdrawing moieties that impart exceptional thermal stability, hydrophobicity, and oxidative resistance to any material they are incorporated into. The presence of both a carboxylic acid and a bromine atom on the aromatic ring offers orthogonal reactivity, providing a versatile platform for the rational design of advanced materials. This guide provides a forward-looking perspective on the potential applications of this compound, drawing on established principles and protocols from closely related fluorinated aromatic building blocks. While direct literature on the application of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid in materials science is nascent, its structural motifs suggest a high potential for creating next-generation polymers and metal-organic frameworks (MOFs).

Core Principles: The Trifluoromethyl Advantage in Material Design

The inclusion of trifluoromethyl groups in organic linkers is a well-established strategy for tuning the properties of materials.[1] These groups are highly electronegative, which can significantly influence the electronic structure of a molecule, thereby affecting its frontier orbital energy levels (HOMO/LUMO). This control is paramount in the design of materials for electronic applications, such as organic light-emitting diodes (OLEDs), where precise energy level matching is crucial for efficient charge injection and transport.[2] Furthermore, the bulkiness and hydrophobicity of -CF3 groups can be leveraged to create materials with specific porosities and surface properties, which is particularly relevant for applications in gas separation and catalysis.

Application Note I: Designing Novel Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[3] The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas storage, separation, catalysis, and sensing.[4] The dicarboxylate linker, 2-Bromo-3,5-bis(trifluoromethyl)benzoate (derived from the corresponding acid), is an excellent candidate for the construction of robust and functional MOFs.

Causality of Component Selection:
  • 2-Bromo-3,5-bis(trifluoromethyl)benzoate as the Organic Linker: The carboxylate group provides a strong coordination site for metal ions. The two trifluoromethyl groups are expected to enhance the thermal and chemical stability of the resulting MOF. Furthermore, the hydrophobic nature of the -CF3 groups can create pores with a high affinity for nonpolar guest molecules. The bromine atom can serve as a site for post-synthetic modification, allowing for the introduction of additional functionalities into the MOF structure.

  • Metal Ion Selection (e.g., Cu²⁺, Zn²⁺, Zr⁴⁺): The choice of the metal ion influences the coordination geometry, topology, and stability of the MOF. Copper(II) and Zinc(II) ions are known to form a wide variety of coordination geometries, leading to diverse MOF structures. Zirconium(IV) is often used to construct highly stable MOFs due to the strength of the Zr-O bond.

Illustrative Workflow for MOF Synthesis:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation cluster_characterization Characterization Linker 2-Bromo-3,5-bis(trifluoromethyl)benzoic Acid Mixing Mixing & Sonication Linker->Mixing Metal_Salt Metal Salt (e.g., Cu(NO3)2·3H2O) Metal_Salt->Mixing Solvent Solvent (e.g., DMF/Ethanol) Solvent->Mixing Solvothermal Solvothermal Synthesis (e.g., 120°C, 24h) Mixing->Solvothermal Cooling Cooling to Room Temp. Solvothermal->Cooling Filtration Filtration & Washing Cooling->Filtration Activation Solvent Exchange & Drying Filtration->Activation PXRD Powder X-ray Diffraction (PXRD) Activation->PXRD TGA Thermogravimetric Analysis (TGA) Activation->TGA Gas_Sorption Gas Sorption Analysis Activation->Gas_Sorption Polymer_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification cluster_characterization Characterization MonomerA 2-Bromo-3,5-bis(trifluoromethyl) -functionalized monomer Reaction_Setup Reaction Setup (Inert atmosphere, solvent, catalyst) MonomerA->Reaction_Setup MonomerB Co-monomer (e.g., diboronic acid) MonomerB->Reaction_Setup Polymerization Polymerization Reaction (e.g., Suzuki Coupling) Reaction_Setup->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Filtration_Washing Filtration & Washing Precipitation->Filtration_Washing Purification Reprecipitation/Soxhlet Extraction Filtration_Washing->Purification NMR NMR Spectroscopy Purification->NMR GPC Gel Permeation Chromatography (GPC) Purification->GPC TGA_DSC TGA & DSC Purification->TGA_DSC

Sources

Application

Application Note: Catalyst Selection for Reactions with 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

Executive Summary 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (CAS: 725-89-3) is a critical building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Rolapitant (Varubi). Its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (CAS: 725-89-3) is a critical building block in the synthesis of neurokinin-1 (NK1) receptor antagonists, most notably Rolapitant (Varubi). Its unique structure presents a "perfect storm" of synthetic challenges: extreme steric hindrance (ortho-substituted "sandwich") and severe electron deficiency (two -CF3 groups).

This Application Note provides a rational framework for catalyst selection, moving beyond trial-and-error to a mechanistic approach. We recommend the Buchwald Precatalyst Generation (XPhos/SPhos) as the primary system for C-C bond formation, specifically designed to overcome the high energy barrier of reductive elimination in this crowded, electron-poor system.

The Substrate Matrix: Sterics vs. Electronics[1]

To select the correct catalyst, one must first deconstruct the substrate's reactivity profile. This molecule is not a standard aryl bromide; it is a deactivated, sterically congested electrophile.

The "Steric Sandwich" Effect

The bromine atom at position C2 is flanked by:

  • C1: A Carboxylic Acid (-COOH) or Ester (-COOMe).

  • C3: A Trifluoromethyl group (-CF3).[1][2]

Impact: Standard ligands (e.g., PPh3, dppf) often fail because they lack the bulk required to enforce the mono-ligated Pd(0) species necessary for oxidative addition in crowded environments. Furthermore, the steric bulk hinders the approach of the nucleophile (boronic acid) during transmetallation.

Electronic Deactivation

The two -CF3 groups (positions 3 and 5) are strong electron-withdrawing groups (EWGs).

  • Oxidative Addition: Generally facilitated by EWGs (the C-Br bond is weaker).

  • Reductive Elimination: This is the bottleneck. The electron-deficient metal center binds the product tightly. A successful catalyst must be electron-rich enough to push the equilibrium toward product release.

Catalyst Selection Logic[1]

For this substrate, we prioritize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Recommended Systems
Reaction TypeCatalyst SystemRationale
Suzuki-Miyaura (C-C) XPhos Pd G2 or Pd(OAc)₂ + SPhos SPhos and XPhos provide extreme steric bulk to facilitate reductive elimination. The electron-rich nature of the phosphine counteracts the electron-poor aryl ring.
Buchwald-Hartwig (C-N) BrettPhos Pd G3 Required if coupling with weak nucleophiles (e.g., amides/anilines). The bulky ligand prevents catalyst poisoning by the substrate's heteroatoms.
Esterification H₂SO₄ / MeOH (Classical)While not catalytic C-C coupling, converting the acid to a methyl ester before coupling is highly recommended to prevent Pd-poisoning by the carboxylate.
Decision Tree: Catalyst Workflow

CatalystSelection Start Substrate: 2-Bromo-3,5-bis(CF3)benzoic acid Decision1 Is the Carboxylic Acid Protected? Start->Decision1 Action1 Perform Esterification (MeOH, H2SO4, Reflux) Decision1->Action1 No (Free Acid) Decision2 Select Coupling Type Decision1->Decision2 Yes (Ester) Action1->Decision2 Suzuki C-C Bond (Suzuki) Decision2->Suzuki Buchwald C-N Bond (Amination) Decision2->Buchwald SuzukiCat Primary: XPhos Pd G2 Secondary: Pd(OAc)2 + SPhos Suzuki->SuzukiCat BuchwaldCat Primary: BrettPhos Pd G3 Buchwald->BuchwaldCat SuzukiBase Base: K3PO4 (Anhydrous) Solvent: Toluene/Water (10:1) SuzukiCat->SuzukiBase BuchwaldBase Base: Cs2CO3 Solvent: Dioxane BuchwaldCat->BuchwaldBase

Figure 1: Decision matrix for processing 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid. Protection of the acid functionality is a critical first step to ensure catalytic efficiency.

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Recommended Precursor)

Why: The free carboxylic acid can form stable carboxylate-Pd complexes that arrest the catalytic cycle. Methyl esters are electronically similar but catalytically inert.

  • Setup: Charge a round-bottom flask with 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (10.0 g, 29.7 mmol).

  • Solvent: Add Methanol (100 mL, anhydrous).

  • Catalyst: Add concentrated H₂SO₄ (1.0 mL) dropwise.

  • Reaction: Reflux at 65°C for 4–6 hours. Monitor by TLC or HPLC (Acid disappears, less polar ester appears).

  • Workup: Cool to RT. Concentrate in vacuo.[1] Dilute with EtOAc, wash with sat.[3] NaHCO₃ (careful: gas evolution) until neutral. Dry over Na₂SO₄ and concentrate.

  • Yield: Expect >95% as a white/off-white solid.

Protocol B: Suzuki-Miyaura Coupling (The Critical Step)

Target: Biaryl formation (e.g., coupling with Phenylboronic acid derivatives).

Reagents:

  • Substrate: Methyl 2-bromo-3,5-bis(trifluoromethyl)benzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)[4]

  • Catalyst: XPhos Pd G2 (2–3 mol%) OR [Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene:Water (10:1 ratio)

Step-by-Step Procedure:

  • Inerting: Flame-dry a Schlenk tube or microwave vial. Cycle Argon/Vacuum 3 times.

  • Charging: Add the Methyl ester (1.0 equiv), Boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Note: If using the Free Acid , increase base to 4.5 equiv to account for deprotonation.

  • Catalyst Addition: Add XPhos Pd G2 (0.02 equiv).

  • Solvent: Add degassed Toluene/Water mix. Concentration should be roughly 0.2 M.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Observation: The reaction mixture will turn black (active Pd) then potentially precipitate salts.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with Brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The XPhos ligand creates a "pocket" that protects the Pd center from the ortho-substituents while being electron-rich enough to force the reductive elimination of the electron-poor biaryl product.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning or Oxidative Addition FailureSwitch to SPhos Pd G2 . SPhos is smaller than XPhos but equally electron-rich, potentially accessing the hindered C-Br bond easier.
Protodebromination (H-Ar) Reductive DehalogenationThe electron-deficient ring is prone to reduction. Remove alcohol solvents (use pure Toluene or Dioxane). Ensure solvents are strictly anhydrous.
Homocoupling of Boronic Acid Oxidative HomocouplingOxygen leak in the system. Degas solvents more rigorously (sparge with Argon for 20 min).
Stalled Reaction at 50% Catalyst DeathAdd a second portion of catalyst (1 mol%) after 6 hours.

References

  • Rolapitant Synthesis & Intermediates

    • Preparation of 3,5-bis(trifluoromethyl)bromobenzene and related benzoic acid derivatives. US Patent 6,255,545. (2001).

    • Synthesis of NK1 Receptor Antagonists.[1][5] PubChem Compound Summary for Rolapitant.

  • Catalyst Selection for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7] Accounts of Chemical Research. (Focus on SPhos/XPhos utility).

  • General Protocols for Electron-Deficient Couplings

    • BenchChem Application Notes. Suzuki Coupling of Sterically Hindered Aryl Bromides.[8][9] (General reference for protocol adaptation).

  • Esterification Methodologies

    • Method for preparing benzoic acid esters. WO2019059801A1.

Sources

Technical Notes & Optimization

Reference Data & Comparative Studies

Validation

Strategic Purity Assessment of Compounds Synthesized from 2-Bromo-3,5-bis(trifluoromethyl)benzoic Acid

Executive Summary & Strategic Context 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is a high-value scaffold, predominantly used as a precursor for NK1 receptor antagonists (e.g., Rolapitant congeners) and advanced agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is a high-value scaffold, predominantly used as a precursor for NK1 receptor antagonists (e.g., Rolapitant congeners) and advanced agrochemicals. Its structural uniqueness lies in the orthogonal reactivity it offers: a carboxylic acid for amide/ester formation and an ortho-bromine for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

The Analytical Challenge: Synthesizing derivatives from this scaffold presents a specific purity risk: Protodebromination . During amidation or subsequent handling, the sterically crowded and electron-deficient nature of the ring can lead to the loss of the bromine atom, yielding the "Des-Bromo" impurity. This impurity is chemically similar to the target but is "silent" in downstream cross-coupling reactions, leading to costly failures in late-stage synthesis.

This guide compares three purity assessment methodologies—UHPLC-UV/MS , 19F qNMR , and DSC —to establish a self-validating quality control system.

Synthesis & Impurity Origin Map

To understand the analytical requirements, we must first visualize the synthesis and the genesis of critical impurities.

SynthesisMap Start Starting Material 2-Bromo-3,5-bis(trifluoromethyl) benzoic acid Reaction Amidation / Esterification (Activation + Nucleophile) Start->Reaction Reagents added Product Target Product (Retains Br & CF3 groups) Reaction->Product Main Pathway Impurity1 Impurity A: Des-Bromo Analog (Critical Failure Mode) Reaction->Impurity1 Side Rxn: Radical Debromination Impurity2 Impurity B: Unreacted Acid Reaction->Impurity2 Incomplete Conv.

Figure 1: Synthesis pathway highlighting the critical "Des-Bromo" impurity risk.

Comparative Analysis of Assessment Methods

Method A: UHPLC-UV/MS (The Workhorse)

Role: Primary method for separating and quantifying structurally related impurities (regioisomers, unreacted material).

  • Mechanism: Separation based on polarity/hydrophobicity on a C18 or Phenyl-Hexyl stationary phase.

  • Critical Advantage: High sensitivity (LOD < 0.05%). Can detect non-fluorinated impurities introduced by reagents (e.g., coupling agents like EDC/HATU byproducts).

  • Limitation: Requires reference standards for accurate quantitation (Response Factors). The "Des-Bromo" impurity may co-elute if the gradient is not shallow enough.

Experimental Protocol:

  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm) or Fluorophenyl (for enhanced selectivity of F-compounds).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 mins. (Note: Fluorinated aromatics are lipophilic; expect late elution).

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic). MS (ESI+) for ID.

Method B: 19F qNMR (The Specialist)

Role: Absolute purity determination and specific quantification of the "Des-Bromo" impurity.

  • Mechanism: Quantitative Nuclear Magnetic Resonance targeting the 19F nuclei.[2]

  • Critical Advantage: Self-Validating. The 3,5-bis(trifluoromethyl) motif provides a massive signal (6 equivalent fluorine atoms). The chemical shift is highly sensitive to the ortho-substituent.

    • Target (with Br): ~ -63.0 ppm

    • Impurity (Des-Bromo): ~ -62.5 ppm (Distinct shift due to loss of Br electronic influence).

  • Efficiency: No specific reference standard of the analyte is needed; any certified internal standard (e.g., α,α,α-trifluorotoluene) works.

Experimental Protocol:

  • Solvent: DMSO-d6 or CDCl3 (ensure complete solubility).

  • Internal Standard (IS): 4,4'-Difluorobenzophenone or α,α,α-trifluorotoluene (weighed precisely).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 5 × T1 (typically 30s for fluorinated aromatics to ensure full relaxation).

    • Scans: 16–64 (High sensitivity due to 6F atoms).

  • Calculation: Purity is derived from the molar ratio of the analyte integral vs. IS integral.

Method C: DSC (Differential Scanning Calorimetry)

Role: Physical purity check and polymorphism screening.

  • Mechanism: Measures heat flow associated with melting. Impurities broaden the melting peak and lower the melting point (van't Hoff equation).

  • Critical Advantage: Solvent-free. Detects amorphous content or solvates that HPLC/NMR might miss (if solvent peaks are ignored).

  • Limitation: Destructive. Does not identify what the impurity is.

Data Presentation & Decision Matrix

The following table contrasts the performance of these methods specifically for 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid derivatives.

FeatureUHPLC-UV/MS19F qNMRDSC
Specificity for "Des-Bromo" High (if resolved)Excellent (Distinct Shift)Low (General depression)
Reference Standard Needed? Yes (for accurate %)No (Internal Standard)No
Sample Requirement < 1 mg10–20 mg2–5 mg
Detection Limit < 0.05%~ 0.5%~ 1.0%
Analysis Time 20 min15 min60 min
Primary Use Case Routine QC, Trace ImpuritiesPotency Assay , Standard QualificationCrystallinity, Polymorphs
Recommended Workflow (Decision Tree)

Use this logic to select the appropriate validation step.

DecisionTree Start Synthesized Compound (Crude/Isolated) Step1 1. Rapid Screen: UHPLC-MS Check for multiple peaks Start->Step1 Decision1 Single Peak? Step1->Decision1 Step2 2. Structural Validation: 19F qNMR Confirm Br presence (Shift check) Decision1->Step2 Yes Fail Purify (Recrystallize/Chromatography) Decision1->Fail No (>1% Impurity) Step3 3. Physical State: DSC Check melting point depression Step2->Step3 Pass (>98%) Step2->Fail Des-Bromo Detected Pass Release for Next Step (e.g., Suzuki Coupling) Step3->Pass

Figure 2: Integrated Analytical Decision Tree.

Detailed Experimental Case Study

Scenario: You have synthesized N-benzyl-2-bromo-3,5-bis(trifluoromethyl)benzamide and need to verify it is suitable for a Suzuki coupling.

Step 1: The 19F qNMR Protocol (The "Go/No-Go" Test)

Rationale: This is prioritized because if the Bromine is missing, the compound is useless for the next step, regardless of how clean the HPLC looks.

  • Preparation: Dissolve 15.0 mg of the sample and 10.0 mg of internal standard (e.g., 2,4-Dichlorobenzotrifluoride) in 0.7 mL DMSO-d6.

  • Acquisition: Run a non-decoupled 19F experiment.

  • Analysis:

    • Look for the Sample signal at -63.1 ppm (Doublet, J~2Hz due to H-F coupling).

    • Look for the "Des-Bromo" impurity signal at -62.6 ppm .

    • Note: The shift difference (~0.5 ppm) is diagnostic. The presence of the large Bromine atom ortho to the CF3 group exerts a shielding/deshielding effect distinct from a Hydrogen atom.

  • Result: If the -62.6 ppm peak is >1% of the total integral, re-purify.

Step 2: UHPLC Purity Profiling

Rationale: Once the structure is confirmed, ensure no organic/inorganic salts or coupling reagents remain.

  • Setup: Use a Phenyl-Hexyl column to maximize pi-pi interactions with the electron-deficient aromatic ring.

  • Run: Standard gradient (Water/ACN).

  • Result: Integration of UV area % at 210 nm.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • Almac Group. (2025). Nuclear Magnetic Resonance (NMR) and qNMR in Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Comparison of HPLC and NMR for Quantitative Analysis. Retrieved from [Link]

Sources

Comparative

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid: A Strategic Building Block for Lipophilic Biaryls

The following guide provides an in-depth technical analysis of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid , designed for researchers in medicinal chemistry and process development. [1][2] Executive Summary 2-Bromo-3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid , designed for researchers in medicinal chemistry and process development.

[1][2]

Executive Summary

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid (CAS: 505084-54-8 ) is a highly specialized organofluorine intermediate used primarily in the synthesis of NK1 receptor antagonists , agrochemicals, and advanced material precursors.[1][2]

Its structural uniqueness lies in the ortho-bromo substituent combined with two meta-trifluoromethyl groups.[1][2] This motif offers a "dual-handle" functionality:

  • The Carboxylic Acid: Allows for amide coupling, esterification, or reduction.

  • The Aryl Bromide: Facilitates transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to construct sterically congested biaryl cores.[1][2]

Unlike its non-brominated analog (3,5-bis(trifluoromethyl)benzoic acid), this compound allows for orthogonal functionalization , making it indispensable for scaffold hopping in drug discovery.[1]

Chemical Profile & Reactivity Analysis

Structural Dynamics[1]
  • Electronic Environment: The benzene ring is severely electron-deficient due to three electron-withdrawing groups (EWGs): two

    
     and one 
    
    
    
    .[1][2]
  • Reactivity Implication:

    • Oxidative Addition: The C-Br bond is highly activated for oxidative addition to Pd(0) due to the electron-poor ring.[1][2]

    • Nucleophilic Attack: The carboxylic acid is prone to rapid deprotonation; however, the carbonyl carbon is highly electrophilic, facilitating amide bond formation even with weak amines.

    • Steric Hindrance: The bromine at position 2 is flanked by the carboxylic acid (C1) and a trifluoromethyl group (C3). This creates a "steric pocket" that requires specialized ligands (e.g., SPhos, XPhos) for successful cross-coupling.

Comparative Analysis: The "Scaffold" Advantage

The following table compares CAS 505084-54-8 with its primary alternatives in medicinal chemistry workflows.

FeatureTarget Product (2-Br-3,5-diCF3)Alternative A (3,5-diCF3-Benzoic Acid)Alternative B (2-Bromo-Benzoic Acid)
CAS Number 505084-54-8 725-89-388-65-3
Primary Utility Biaryl Scaffold Construction Terminal Moiety IntroductionGeneric Biaryl Synthesis
Lipophilicity High (LogP ~3.[1][2]8)High (LogP ~3.2)Low (LogP ~2.4)
Metabolic Stability Excellent (Blocked metabolic sites)GoodPoor (Susceptible to oxidation)
Cross-Coupling Yes (Ortho-selective)No (Requires C-H activation)Yes (No steric bulk from CF3)
Cost High (Specialty Reagent)Low (Commodity Chemical)Very Low

Applications & Experimental Protocols

Application A: Synthesis of Sterically Hindered Biaryls (Suzuki-Miyaura Coupling)

The most critical application of this acid is as an electrophile in Suzuki couplings to generate biaryl systems found in NK1 antagonists (e.g., Rolapitant analogs).

The Challenge

Standard conditions (Pd(PPh3)4 / Na2CO3) often fail due to:

  • Protodebromination: The electron-deficient ring is prone to losing the bromine before coupling.[1][2]

  • Steric Clash: The ortho-CF3 and ortho-COOH groups block the approach of the boronic acid during transmetalation.[1][2]

Optimized Protocol (Self-Validating System)

Objective: Couple 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid with Phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv (CAS 505084-54-8)[1][2]

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

    • Why SPhos? This Buchwald ligand is electron-rich (facilitates oxidative addition) and bulky (promotes reductive elimination in hindered systems).

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the benzoic acid derivative, boronic acid, Pd(OAc)2, SPhos, and K3PO4. Seal and purge with Argon for 5 minutes.

    • Checkpoint: Oxygen must be removed to prevent homocoupling of the boronic acid.[2]

  • Solvation: Add degassed Toluene and Water via syringe.

  • Activation: Heat the mixture to 80°C for 12 hours.

    • Note: Do not exceed 100°C initially to avoid decarboxylation of the benzoic acid moiety.[2]

  • Workup: Cool to RT. Acidify with 1N HCl to pH 3 (to protonate the carboxylate). Extract with Ethyl Acetate.[1]

  • Purification: The product is a biaryl acid.[1][2] Purify via recrystallization from Hexanes/EtOAc or reverse-phase chromatography (C18).

Application B: Synthesis of Chiral Amides (NK1 Antagonist Precursors)

This molecule is frequently coupled with chiral amines. The electron-withdrawing CF3 groups make the carbonyl carbon highly reactive, allowing coupling without harsh reagents like SOCl2.[1][2]

Protocol:

  • Dissolve 1.0 equiv of acid in DMF.[1]

  • Add 1.2 equiv HATU and 2.5 equiv DIPEA .[1][2]

  • Stir for 5 mins (Activation).

  • Add 1.1 equiv of the chiral amine (e.g., a substituted benzylamine).

  • Stir at RT for 2 hours.

    • Validation: Monitor by LC-MS.[1][2][3] The conversion should be >95% due to the activated nature of the acid.

Visualizations

Diagram 1: Retrosynthetic Analysis & Workflow

This diagram illustrates the strategic placement of the target molecule in the synthesis of complex pharmaceutical scaffolds.

G Target Target Drug Scaffold (NK1 Antagonist / Biaryl) Intermediate Biaryl Carboxylic Acid Intermediate->Target Amide Coupling (HATU/DIPEA) StartingMaterial 2-Bromo-3,5-bis(trifluoromethyl) benzoic acid (CAS 505084-54-8) StartingMaterial->Intermediate Suzuki Coupling (Pd/SPhos) AltRoute Direct Amidation First StartingMaterial->AltRoute CouplingPartner Aryl Boronic Acid (R-B(OH)2) CouplingPartner->Intermediate Amine Chiral Amine (R'-NH2) Amine->Target AltRoute->Target Possible but risk of Pd poisoning by Amide

Caption: Strategic workflow for utilizing CAS 505084-54-8 in drug synthesis. The Suzuki coupling is typically performed before amidation to avoid catalyst coordination issues.[2]

Diagram 2: Catalyst Selection Decision Tree

A logic guide for selecting the correct catalytic system for this specific substrate.[1]

DecisionTree Start Start: Cross-Coupling 2-Br-3,5-diCF3-Benzoic Acid Q1 Is the Boronic Acid Sterically Hindered? Start->Q1 Yes1 Yes (Ortho-substituents) Q1->Yes1 No1 No (Para/Meta) Q1->No1 Sol1 Use Pd(OAc)2 + SPhos or Pd-PEPPSI-IPr Yes1->Sol1 Requires bulky, electron-rich ligand Sol2 Use Pd(dppf)Cl2 or Pd(PPh3)4 No1->Sol2 Standard conditions sufficient

Caption: Decision matrix for optimizing Suzuki coupling yields based on steric demands.

References

  • Synthesis and Reactivity of Trifluoromethylated Benzoic Acids. ChemicalBook. Retrieved from .

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Molander, G. A., et al.[1][2] National Institutes of Health (NIH). Retrieved from .

  • Navigating Catalyst Selection for Suzuki Coupling with Sterically Hindered Bromides. BenchChem Application Notes. Retrieved from .

  • Trifluoromethyl Group-Containing Drugs: A Review. M. Wang et al.[1][2] MDPI Pharmaceuticals.[1][2] Retrieved from .

  • 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid Product Data. BLD Pharm. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid

[1][2] Executive Summary & Chemical Profile 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is a highly specialized fluorinated aromatic intermediate.[1][2] Its disposal requires strict adherence to halogenated waste protoc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

2-Bromo-3,5-bis(trifluoromethyl)benzoic acid is a highly specialized fluorinated aromatic intermediate.[1][2] Its disposal requires strict adherence to halogenated waste protocols . Unlike standard organic acids, the presence of two trifluoromethyl (-CF


) groups imparts exceptional thermal stability, requiring high-temperature incineration with specific flue gas scrubbing capabilities to manage hydrogen fluoride (HF) generation.

Improper disposal (e.g., mixing with non-halogenated solvents or standard landfilling) poses severe environmental risks and regulatory violations under RCRA (Resource Conservation and Recovery Act).

Chemical Identity Table
ParameterDetail
Chemical Name 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
CAS Number 207974-09-4 (Generic/Isomer specific may vary; verify on container)
Molecular Formula C

H

BrF

O

Functional Groups Carboxylic Acid, Aryl Bromide, Trifluoromethyl
Physical State Solid (White to off-white powder)
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Waste Class Halogenated Organic Acid

Pre-Disposal Assessment & Segregation

Core Directive: This compound must NEVER be mixed with non-halogenated organic solvents (e.g., acetone, methanol) unless necessary for the experiment. Mixing halogenated compounds with non-halogenated waste streams contaminates the entire volume, significantly increasing disposal costs and complicating the incineration process.

Segregation Logic
  • Halogen Content: The -CF

    
     and -Br groups mandate classification as Halogenated Waste .
    
  • Acidity: As a benzoic acid derivative, it is acidic. It must be segregated from Strong Bases (to prevent exothermic neutralization in the waste container) and Oxidizers (to prevent potential redox reactions).

  • Compatibility: Compatible with other halogenated solvents (e.g., Dichloromethane, Chloroform) or other halogenated organic acids.

Step-by-Step Disposal Protocol

This protocol ensures compliance with federal safety standards and optimizes the downstream destruction process.

Workflow A: Solid Waste (Preferred)

Best for: Expired pure chemicals, contaminated gloves, weighing boats.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: Write "2-Bromo-3,5-bis(trifluoromethyl)benzoic acid".

    • Hazard Checkbox: Mark "Toxic," "Irritant," and "Halogenated" .

  • Accumulation: Keep the container closed at all times except when adding waste.

  • Hand-off: Transfer to your facility's EHS hazardous waste consolidation point.

Workflow B: Liquid Waste (Solutions)

Best for: Reaction mixtures, mother liquors.[1]

  • Stream Identification: Ensure the solution is poured into the Halogenated Solvent/Organic waste carboy.

    • Critical: If the solvent system is acidic, ensure the carboy is rated for acids (HDPE is standard).

  • Concentration Logging: On the waste log, explicitly note the approximate concentration of the fluorinated acid.

  • pH Check: If the solution is highly acidic (pH < 2), alert the waste technician. Some facilities require a separate "Acidic Halogenated" stream to prevent gas generation if mixed with other organics.

The Mechanism of Destruction (Scientific Rationale)

Why do we insist on "Halogenated" classification? It is not merely bureaucratic; it is thermodynamic.

  • Thermal Stability of C-F Bonds: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol). Standard incineration temperatures (600–800°C) often fail to fully mineralize trifluoromethyl groups, potentially releasing toxic perfluoroisobutene (PFIB) or other perfluorinated fragments [1].

  • HF Generation: Upon successful combustion at high temperatures (>1100°C), the fluorine atoms convert to Hydrogen Fluoride (HF).

    • Reaction:

      
      
      
  • Scrubbing Requirement: Licensed facilities use incinerators equipped with caustic scrubbers (e.g., NaOH spray towers) to neutralize the HF gas before it exits the stack. If you dispose of this in a standard "non-halogenated" stream, the receiving facility may not use the correct scrubber, leading to illegal HF emissions and damage to the incinerator lining [2].[2]

Emergency Procedures: Spills

Scenario: You drop a 5g bottle of solid powder on the bench.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or half-mask respirator.

  • Containment: Do not blow the dust. Cover the spill gently with a paper towel dampened with water to prevent airborne dispersion.

  • Cleanup:

    • Scoop up the damp powder/towel mixture.

    • Place in a sealed bag or jar.

    • Label as "Debris contaminated with 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid."[1][2]

  • Surface Decontamination: Wipe the area with a saturated Sodium Bicarbonate (NaHCO

    
    ) solution to neutralize any residual acid, followed by water.
    

Decision Logic & Workflow Visualization

The following diagram outlines the critical decision path for disposing of this specific chemical.

DisposalWorkflow Start Waste Generation: 2-Bromo-3,5-bis(trifluoromethyl)benzoic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, contaminated debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent) StateCheck->LiquidPath Solution ContainerSolid Container: Wide-mouth HDPE Label: 'Solid Hazardous Waste' SolidPath->ContainerSolid ContainerLiquid Container: Halogenated Solvent Carboy (Ensure Acid Compatibility) LiquidPath->ContainerLiquid Tagging CRITICAL TAGGING: Mark as 'Halogenated' List Fluorinated Content ContainerSolid->Tagging ContainerLiquid->Tagging Destruction Destruction Method: High-Temp Incineration with HF Scrubbing Tagging->Destruction

Caption: Operational decision tree ensuring the chemical reaches the correct high-temperature incineration stream equipped for HF neutralization.

References

  • Tsang, W., et al. (1998). Combustion of Highly Fluorinated Organic Compounds. National Institute of Standards and Technology (NIST).

  • U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Treatment, Storage and Disposal. Guidance on incineration of halogenated organics.

  • Fisher Scientific. Safety Data Sheet: 3,5-Bis(trifluoromethyl)benzoic acid. (Used as surrogate for hazard profile).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
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2-Bromo-3,5-bis(trifluoromethyl)benzoic acid
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